Disulfide, phenyl trichloromethyl
Description
Contextual Significance of Disulfide Linkages in Contemporary Chemical Research
The disulfide bond (R-S-S-R'), a covalent linkage between two sulfur atoms, is a cornerstone of modern chemical and biological sciences. nih.gov Its unique characteristics, particularly its susceptibility to cleavage and formation under specific redox conditions, make it a versatile functional group. nih.gov
Fundamental Role in Organic Synthesis Reagents
In organic synthesis, disulfide compounds are valuable reagents. chemicalbook.comwikipedia.org They serve as a source for the introduction of sulfur-containing moieties into organic molecules. chemimpex.com The synthesis of unsymmetrical disulfides, where the two organic substituents (R and R') are different, is an area of active research, as it allows for the precise construction of complex molecules. chemicalbook.com Reagents that facilitate the formation of disulfide bonds under mild conditions are continuously being developed to improve the efficiency and selectivity of these reactions. chemicalbook.com
Structural Contributions in Advanced Materials Science
The dynamic nature of the disulfide bond has been harnessed in the development of advanced materials. thsci.com These bonds can be reversibly broken and reformed, a property that is exploited in the design of self-healing polymers and other responsive materials. nih.govthsci.com When a material containing disulfide linkages is damaged, the bonds can be reformed under specific stimuli, such as heat or light, thereby repairing the material. This dynamic covalent chemistry is a key area of research in the development of sustainable and durable materials.
Interplay within Supramolecular Assemblies and Dynamic Chemical Systems
Disulfide bonds play a crucial role in the field of supramolecular chemistry, which involves the study of complex chemical systems formed from the association of multiple molecular components. The reversible nature of the disulfide linkage makes it an ideal component for creating dynamic chemical systems that can adapt and respond to their environment. chemimpex.com These systems can self-assemble into intricate architectures, such as cages and polymers, with potential applications in areas like drug delivery and catalysis. ontosight.ai The interplay of disulfide exchange with other non-covalent interactions allows for the construction of highly ordered and functional supramolecular structures. researchgate.net
Broad Overview of Organosulfur Compound Chemistry
Organosulfur compounds are a diverse class of organic molecules that contain carbon-sulfur bonds. wikipedia.org They are ubiquitous in nature and are essential for life, being found in amino acids such as cysteine and methionine, as well as in a variety of natural products. The chemistry of organosulfur compounds is rich and varied, encompassing a wide range of functional groups, including thiols, sulfides, sulfoxides, sulfones, and, of course, disulfides. These compounds are known for their distinct odors, but also for their important roles in biological processes and their utility in chemical synthesis. wikipedia.org The study of organosulfur chemistry continues to be a vibrant area of research, with ongoing efforts to develop new synthetic methods and to understand the role of these compounds in biological systems. wikipedia.org
Historical Trajectories in Research on Trichloromethyl-Containing Chemical Entities
The trichloromethyl group (-CCl₃) is a functional group that imparts significant chemical properties to a molecule. Historically, compounds containing this group have had a major impact on science and society. For instance, chloroform (B151607) (trichloromethane) was one of the first anesthetics, and DDT (dichlorodiphenyltrichloroethane) was a widely used insecticide. Research into trichloromethyl-containing compounds has led to a deeper understanding of their reactivity, which is often dominated by the strong electron-withdrawing nature of the three chlorine atoms. This property makes the adjacent carbon atom highly electrophilic and influences the acidity of nearby functional groups. The synthesis and reactions of compounds like benzotrichloride (B165768) have been extensively studied, revealing their utility as intermediates in the production of dyes and other chemicals.
Properties of Phenyl Trichloromethyl Disulfide
While specific experimental data for Phenyl Trichloromethyl Disulfide is limited in publicly accessible literature, its properties can be inferred from its constituent functional groups.
| Property | Value |
| Molecular Formula | C₇H₅Cl₃S₂ |
| Structure | A phenyl group and a trichloromethyl group linked by a disulfide bond. |
| Reactivity | Expected to undergo redox reactions typical of disulfides, such as reduction to a thiol and a sulfenyl chloride. The trichloromethyl group likely enhances the electrophilicity of the sulfur atoms. |
For the purpose of comparison, the properties of related compounds are presented below.
Diphenyl Disulfide
| Property | Value |
|---|---|
| CAS Number | 882-33-7 chemimpex.com |
| Molecular Formula | C₁₂H₁₀S₂ chemimpex.com |
| Molar Mass | 218.33 g·mol⁻¹ chemimpex.com |
| Appearance | Colorless crystals chemimpex.com |
| Melting Point | 61-62 °C chemimpex.com |
Bis(trichloromethyl) disulfide
| Property | Value |
|---|---|
| CAS Number | 15110-08-4 chemicalbook.com |
| Molecular Formula | C₂Cl₆S₂ chemicalbook.com |
| Molar Mass | 300.9 g/mol chemicalbook.com |
| IUPAC Name | trichloro-(trichloromethyldisulfanyl)methane chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
52739-92-1 |
|---|---|
Molecular Formula |
C7H5Cl3S2 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
(trichloromethyldisulfanyl)benzene |
InChI |
InChI=1S/C7H5Cl3S2/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
WNSZVZLYZSHDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Trichloromethyl Disulfide and Analogous Structures
Direct Coupling and Oxidative Synthesis Approaches
Direct coupling and oxidative methods are common strategies for forming disulfide bonds from thiol precursors. These approaches often involve the generation of reactive sulfur species that can subsequently dimerize or react with other thiols.
Mechanistic Investigations of Thiyl Radical Homo- and Cross-Coupling in Disulfide Formation
The formation of disulfides can proceed through a radical mechanism involving thiyl radicals (RS•). These highly reactive intermediates can be generated from various precursors and play a crucial role in both symmetrical and unsymmetrical disulfide synthesis.
While direct literature on the generation of thiyl radicals specifically from phenyl trichloromethyl disulfide is not prevalent, the generation of thiyl radicals from related sulfur compounds is well-documented. Thiyl radicals are typically formed through the homolytic cleavage of S-H, S-S, or S-Cl bonds. nih.govwikipedia.org For instance, the photolysis of disulfides can generate thiyl radicals. nih.gov In the context of trichloromethyl-containing compounds, phenyl(trichloromethyl)mercury (B1584556) has been used as a source of dichlorocarbene, highlighting the reactivity of the trichloromethyl group. wikipedia.org The generation of thiyl radicals can also be achieved through the reaction of thiols with radical initiators like azobisisobutyronitrile (AIBN). wikipedia.org Furthermore, sulfonyl hydrazides have been identified as unconventional precursors for aryl thiyl radicals. nih.gov
The reactivity of thiyl radicals is significant in various chemical transformations. nih.gov They can be generated photochemically, for example, through the direct homolytic cleavage of a disulfide bond or via the one-electron reduction of a disulfide bond. nih.gov The stability and reactivity of these radicals can be influenced by their environment, such as the protein matrix in biological systems. rsc.org
The use of light-emitting diodes (LEDs) in photochemical synthesis has gained prominence due to their energy efficiency and precise wavelength control. researchgate.netchemrxiv.org Photochemical methods offer a mild and green approach for the synthesis of disulfides. rsc.orgrsc.org For instance, a metal-free photochemical method for the aerobic oxidation of thiols to disulfides has been developed using phenylglyoxylic acid as a photoinitiator and household bulbs as the light source. rsc.org
The optimization of photochemical reactions often involves screening different light sources, solvents, and bases. In one study on the synthesis of disulfides via visible light-induced TiO2 photocatalysis, various light sources, including a compact fluorescent lamp (CFL) and white LEDs, were evaluated. tue.nl The yield of the disulfide product was found to be dependent on the light source, solvent, and reaction time.
A significant advancement in this area is the use of pulsed LED irradiation. researchgate.netchemrxiv.org This technique allows for temporal control over the generation of reactive intermediates, which can be crucial in preventing side reactions or degradation of the product. researchgate.net For example, in the photopolymerization of cyclic trisulfides, pulsed LED irradiation with controlled on and off times was used to generate polymers with high molecular weights, which was not achievable with continuous irradiation. researchgate.netchemrxiv.org
Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. youtube.com In the context of photochemical synthesis, this often involves the use of flow reactors. youtube.com Flow photochemistry offers several advantages over traditional batch reactors, including improved light penetration, better temperature control, and enhanced safety. youtube.com
The transition from batch to flow processes can significantly intensify the synthesis. For example, a continuous-flow packed-bed reactor using TiO2 as a photocatalyst substantially reduced the reaction times for disulfide synthesis from hours in batch to minutes in flow. tue.nl This high level of intensification is attributed to the efficient mixing and defined irradiation in the flow reactor. youtube.com The scalability of photoreactors is another key advantage, allowing for a straightforward transfer from laboratory to pilot production. youtube.com This framework of process synthesis and intensification (PS+I) allows for the development of novel and cost-effective processes. mdpi.com
Oxidative Dimerization of Thiols for Symmetrical Disulfide Synthesis
The oxidative dimerization of thiols is a fundamental and widely used method for the synthesis of symmetrical disulfides. researchgate.netboisestate.edu This transformation is crucial in various chemical and biological processes. researchgate.net A variety of oxidizing agents and catalysts have been employed to achieve this conversion efficiently and selectively, avoiding over-oxidation to sulfoxides or sulfones. researchgate.net
Several reagents and catalytic systems have been developed for the oxidative coupling of thiols. These include:
Hydrogen peroxide in the presence of a catalytic amount of iodide ion or iodine. organic-chemistry.org
Dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI). organic-chemistry.org
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . organic-chemistry.org
Magnetic ion-exchanged Montmorillonite-k10 as a recyclable catalyst. researchgate.net
Iron-rich synthetic clay (Fe-Non) as a heterogeneous oxidant. boisestate.edu
Organodiselenides as catalysts for aerobic oxidation. organic-chemistry.org
A riboflavin-derived organocatalyst with molecular iodine for aerobic oxidation. organic-chemistry.org
The following table summarizes the oxidative dimerization of various thiols to their corresponding disulfides using an Al-MMT catalyst, demonstrating the versatility of this method.
| Entry | Thiol | Product | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Et-SH | Et-S-S-Et | 60 | 88 | Oil |
| 2 | Ph-SH | Ph-S-S-Ph | 60 | 96 | 59–60 |
| 3 | 4-Cl-Ph-SH | 4-Cl-Ph-S-S-Ph-4-Cl | 60 | 95 | 73–74 |
| 4 | 2-Cl-Ph-SH | 2-Cl-Ph-S-S-Ph-2-Cl | 60 | 83 | 67–69 |
| 5 | 3-Cl-Ph-SH | 3-Cl-Ph-S-S-Ph-3-Cl | 60 | 90 | 81–82 |
| 6 | 4-MeO-Ph-SH | 4-MeO-Ph-S-S-Ph-4-MeO | 60 | 92 | 43–44 |
| 7 | 4-Me-Ph-SH | 4-Me-Ph-S-S-Ph-4-Me | 80 | 86 | 41–43 |
| 8 | 2-Me-Ph-SH | 2-Me-Ph-S-S-Ph-2-Me | 60 | 72 | 36–38 |
| 9 | 3-Me-Ph-SH | 3-Me-Ph-S-S-Ph-3-Me | 60 | 80 | 54–57 |
| 10 | 4-Br-Ph-SH | 4-Br-Ph-S-S-Ph-4-Br | 60 | 95 | 94–95 |
Table adapted from a study on oxidative dimerization using Al-MMT catalyst. researchgate.net
Reductive Pathways for Disulfide Bond Formation from Precursors
While seemingly counterintuitive, reductive methods can also be employed to form disulfide bonds, often starting from more oxidized sulfur-containing precursors. For instance, a method involving a NIS/PPh3-mediated reductive self-coupling of arylsulfonyl hydrazides has been reported to produce symmetric diaryl disulfides. organic-chemistry.org
Another approach involves the reductive cleavage of certain sulfur-containing compounds to generate thiols or thiolates, which can then be oxidized in situ to form disulfides. For example, magnesium metal has been used to mediate the reductive cleavage of the S-C bond in trifluoromethyl and difluoromethyl sulfones, sulfides, and sulfoxides, with diphenyl disulfide being a byproduct. cas.cn
In the context of protein chemistry, the reduction of existing disulfide bonds is a common practice. rsc.orglibretexts.org Reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are frequently used to reduce disulfide bonds to free thiols. rsc.orggoogle.com The reverse reaction, the formation of disulfide bonds from these reduced thiols, is an oxidative process but is often discussed in the context of these reductive-oxidative cycles, particularly in protein folding. nih.gov The interconversion between thiols and disulfides is a fundamental redox process. libretexts.org
Substitution and Exchange Reaction Strategies
The formation of the disulfide linkage in phenyl trichloromethyl disulfide often relies on classical and contemporary substitution and exchange reactions at the sulfur atom. These methods provide versatile pathways to assemble the desired molecular architecture.
Nucleophilic Substitution at Sulfur Atoms for Disulfide Assembly
A fundamental approach to the synthesis of unsymmetrical disulfides, such as phenyl trichloromethyl disulfide, involves the nucleophilic substitution at a sulfur atom. This strategy typically entails the reaction of a thiol or its corresponding thiolate with a sulfenyl derivative. In the context of synthesizing phenyl trichloromethyl disulfide, this would involve the reaction of a phenylthiolate with a trichloromethanesulfenyl species or, conversely, a trichloromethanethiolate with a phenylsulfenyl derivative.
The general mechanism follows an S(_N)2-type pathway where the nucleophilic sulfur of the thiol or thiolate attacks the electrophilic sulfur of the sulfenyl compound, leading to the formation of the disulfide bond and the displacement of a leaving group. The efficiency of this reaction is influenced by factors such as the nucleophilicity of the thiol, the electrophilicity of the sulfenyl derivative, the nature of the leaving group, and the reaction conditions, including solvent and temperature.
A common challenge in the synthesis of unsymmetrical disulfides is the potential for competing side reactions, such as the formation of symmetrical disulfides through self-coupling of the starting thiols. To circumvent this, one of the sulfur-containing reactants is often activated in the form of a sulfenyl halide or another suitable derivative to promote the desired cross-coupling reaction.
Catalytic Disulfide Exchange Reactions and Equilibrium Studies
Catalytic disulfide exchange reactions represent another important strategy for the synthesis of unsymmetrical disulfides. This method involves the reaction of a symmetrical disulfide with a different thiol or another symmetrical disulfide in the presence of a catalyst. The reaction proceeds through a series of thiol-disulfide interchange steps until a thermodynamic equilibrium is reached, which ideally includes the desired unsymmetrical disulfide. nih.govnih.gov
The position of the equilibrium is governed by the relative thermodynamic stabilities of the reactants and products. nih.govharvard.eduacs.org The equilibrium constant (K(_{eq})) for a thiol-disulfide exchange reaction can be determined experimentally, often using techniques like HPLC to separate and quantify the components of the reaction mixture at equilibrium. nih.gov For the reaction between two different symmetrical disulfides (A-S-S-A and B-S-S-B) to form an unsymmetrical disulfide (A-S-S-B), the equilibrium can be represented as:
A-S-S-A + B-S-S-B (\rightleftharpoons) 2 A-S-S-B
The equilibrium constant for this reaction is given by:
K(_{eq}) = (\frac{[A-S-S-B]^2}{[A-S-S-A][B-S-S-B]})
Kinetic studies of these exchange reactions provide insights into the reaction mechanism and the factors influencing the rate of disulfide bond formation. The rate of thiol-disulfide exchange is dependent on several factors, including the pH of the medium, as the thiolate anion is the more potent nucleophile compared to the neutral thiol. nih.govnih.gov The kinetics of these reactions can be followed by various analytical techniques to determine the rate constants. nih.gov
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | K({eq}) | Reference |
| Diphenyl disulfide | Di(trichloromethyl) disulfide | Thiolate anion | DMSO | 25 | Not specified | nih.gov |
| Glutathione (oxidized) | Dithiothreitol (reduced) | None | Aqueous buffer | Various | Determined | nih.gov |
Table 1: Representative Data from Disulfide Exchange Equilibrium Studies
Reactions of Sulfenyl Chlorides with Thiol-Containing Substrates
A highly effective and widely used method for the synthesis of unsymmetrical disulfides is the reaction of a sulfenyl chloride with a thiol or thiolate. researchgate.net In the specific case of phenyl trichloromethyl disulfide, this would involve the reaction of trichloromethanesulfenyl chloride (Cl(_3)CSCl) with thiophenol (C(_6)H(_5)SH) or a thiophenolate salt. wikipedia.org
Trichloromethanesulfenyl chloride, also known as perchloromethyl mercaptan, is a reactive organosulfur compound that serves as an excellent electrophile. wikipedia.org The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur atom of the sulfenyl chloride, with the chloride ion acting as the leaving group.
C(_6)H(_5)SH + Cl(_3)CSCl (\rightarrow) C(_6)H(_5)S-SCCl(_3) + HCl
This reaction is typically carried out in an inert solvent at low temperatures to control its exothermicity and minimize side reactions. The presence of a base may be required to deprotonate the thiol to the more nucleophilic thiolate, which can enhance the reaction rate. The synthesis of the required sulfenyl chloride precursors, such as phenylsulfenyl chloride, can be achieved through the chlorination of the corresponding disulfide or thiol. wikipedia.org
| Sulfenyl Chloride | Thiol Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trichloromethanesulfenyl chloride | Thiophenol | Dichloromethane | 0 | High (expected) | wikipedia.org |
| Phenylsulfenyl chloride | Trichloromethanethiol | Diethyl ether | -20 | Not specified | rsc.org |
Table 2: Synthesis of Phenyl Trichloromethyl Disulfide via Sulfenyl Chloride Route
Advanced and Specialized Synthetic Routes
Beyond the more traditional methods, advanced synthetic strategies employing specialized reagents and catalytic systems have been developed for the formation of disulfide bonds, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions.
Application of Bis(trichloromethyl) Carbonate in Disulfide Synthesis
Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a solid, safer substitute for the highly toxic gaseous phosgene (B1210022) and has found broad application in organic synthesis. taylorandfrancis.com While primarily used for the synthesis of carbonates, isocyanates, and other carbonyl derivatives, its utility has been extended to the preparation of other functional groups. nih.govresearchgate.net
The application of triphosgene in disulfide synthesis is a more specialized approach. Although not a direct source of sulfur, it can be employed to activate thiol-containing compounds, facilitating the subsequent formation of the disulfide bond. One plausible mechanism involves the reaction of a thiol with triphosgene to form a reactive intermediate, which can then react with a second thiol to yield the unsymmetrical disulfide. This method offers the advantage of using a solid, manageable reagent for the activation step. taylorandfrancis.com
| Thiol 1 | Thiol 2 | Activating Agent | Solvent | Conditions | Product | Reference |
| Phenylthiol | Trichloromethanethiol | Bis(trichloromethyl) carbonate | Toluene | -10°C to rt | Phenyl trichloromethyl disulfide | Not specified |
Table 3: Hypothetical Synthesis Using Bis(trichloromethyl) Carbonate
Heterogeneous Catalysis for Disulfide Formation Utilizing Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of porous materials with significant potential in heterogeneous catalysis. acs.orgacs.orgcapes.gov.bryoutube.com Their high surface area, tunable porosity, and the presence of catalytically active metal centers and functional organic linkers make them attractive candidates for catalyzing a variety of organic transformations, including the formation of disulfide bonds. rsc.org
While the use of MOFs for the synthesis of symmetrical disulfides from thiols through aerobic oxidation has been reported, their application in the selective synthesis of unsymmetrical disulfides is a more recent and less explored area. acs.orgacs.org The catalytic mechanism in MOF-mediated disulfide formation often involves the activation of the thiol substrate at the metal centers or basic sites within the framework, followed by oxidative coupling. capes.gov.brrsc.org
For the synthesis of an unsymmetrical disulfide like phenyl trichloromethyl disulfide, a bifunctional MOF catalyst could potentially be designed to facilitate the selective cross-coupling of thiophenol and trichloromethanethiol. The precise control over the reaction environment offered by the MOF pores could help to suppress the formation of undesired symmetrical disulfide byproducts.
| MOF Catalyst | Reactant 1 | Reactant 2 | Oxidant | Solvent | Temperature (°C) | Selectivity | Reference |
| Cu-BTC | Thiophenol | Trichloromethanethiol | Air | Acetonitrile | 60 | Under investigation | rsc.org |
| UiO-66-NH(_2) | Aryl thiol | Alkyl thiol | O(_2) | Toluene | 80 | Moderate to good | acs.org |
Table 4: Potential Application of MOFs in Unsymmetrical Disulfide Synthesis
Halogenation and Trifluoromethylation Reactions on Aromatic Sulfides
The synthesis of phenyl trichloromethyl disulfide and related compounds often relies on the modification of aromatic sulfides through halogenation and trifluoromethylation reactions. These chemical transformations are essential for introducing specific atoms or groups that define the final product's characteristics.
A primary route to phenyl trichloromethyl disulfide involves the reaction between thiophenol and trichloromethanesulfenyl chloride. In this reaction, the sulfur atom in thiophenol acts as a nucleophile, attacking the sulfur atom of the sulfenyl chloride.
The direct chlorination of thiophenol can produce phenylsulfenyl chloride. wikipedia.org Furthermore, the nuclear chlorination of thiophenol itself results in a mixture of ortho- and para-substituted chlorothiophenols. google.com Similarly, the chlorination of diphenyl disulfide can yield chloro-derivatives. google.com These halogenated intermediates can then potentially be used to synthesize more complex molecules.
Trifluoromethylation of aromatic sulfides represents a more contemporary strategy for creating analogous structures. The trifluoromethyl group is highly valued in the development of agrochemicals and pharmaceuticals. Reagents for electrophilic trifluoromethylation, such as Togni's and Umemoto's reagents, are used to introduce the CF3 group to thiols and sulfides. While not a direct pathway to phenyl trichloromethyl disulfide, these reactions are crucial for synthesizing structurally related compounds where the trichloromethyl group is substituted with a trifluoromethyl group.
Table 1: Halogenation and Trifluoromethylation Reactions
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |
|---|---|---|---|
| Thiophenol | Trichloromethanesulfenyl chloride | Phenyl trichloromethyl disulfide | Disulfide formation |
| Thiophenol | Chlorine (Cl₂) | Phenylsulfenyl chloride | Chlorination wikipedia.org |
| Thiophenol | Chlorine (Cl₂) | o-chlorothiophenol, p-chlorothiophenol | Nuclear Chlorination google.com |
| Diphenyl disulfide | Chlorine (Cl₂) | Chlorinated diphenyl disulfides | Halogenation google.com |
| Thiophenol | Electrophilic trifluoromethylating agent | Aryl trifluoromethyl sulfide (B99878) | Trifluoromethylation |
Electrophilic and Nucleophilic Introduction of Sulfur-Fluorine Containing Moieties
The incorporation of sulfur-fluorine groups into aromatic compounds is a key strategy for synthesizing advanced analogs of phenyl trichloromethyl disulfide. Both electrophilic and nucleophilic methods are employed to introduce moieties such as -SF, -SF3, and -SF5.
Electrophilic Introduction:
Electrophilic reagents are used to directly add sulfur-fluorine containing groups to aromatic rings. For instance, trichloromethanesulfenyl chloride serves as an electrophilic precursor to the trichloromethylthio group, reacting with electron-rich aromatic systems to form aryl trichloromethyl sulfides.
Nucleophilic Introduction:
Nucleophilic strategies typically involve the reaction of an aryl halide with a sulfur-fluorine containing nucleophile. A common method for synthesizing aryl trifluoromethyl sulfides is the copper-catalyzed reaction of an aryl iodide with copper(I) trifluoromethanethiolate (CuSCF3). Transition metals like palladium are also used to catalyze the coupling of aryl halides with various thiols. organic-chemistry.org The development of metal-catalyzed reactions has significantly advanced the synthesis of aryl sulfides, overcoming the challenge of catalyst deactivation by sulfur compounds. mdpi.com
The synthesis of aryl α,α-difluoroethyl thioethers (ArSCF2CH3) has also been reported, expanding the range of available sulfur-fluorine containing motifs for organic chemistry. rsc.org These methods provide access to a diverse array of organosulfur compounds. organic-chemistry.org
Table 2: Introduction of Sulfur-Fluorine Moieties
| Reagent Type | Example Reagent | Moiety Introduced | Substrate | Catalyst/Conditions |
|---|---|---|---|---|
| Electrophilic | Trichloromethanesulfenyl chloride | -SCCl₃ | Electron-rich aromatics | - |
| Nucleophilic | Copper(I) trifluoromethanethiolate (CuSCF₃) | -SCF₃ | Aryl iodide | Copper mdpi.com |
| Nucleophilic | Various thiols | -SR | Aryl halides | Palladium organic-chemistry.org |
| Nucleophilic | Sodium sulfide (Na₂S) | -SH | Aryl iodides | Copper/1,2-ethanedithiol organic-chemistry.org |
Quantum Chemical Characterization of Reaction Mechanisms
Quantum chemical methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions, identifying transition states, and determining the energetic feasibility of various reaction pathways.
Density Functional Theory (DFT) has been effectively employed to study the reaction mechanisms of compounds containing the trichloromethyl group with sulfur nucleophiles, which serves as a model for understanding the reactivity of phenyl trichloromethyl disulfide. For instance, the reaction of a trichloromethyl pyrimidine (B1678525) with thiophenolate has been investigated, revealing a stepwise process. The reaction is initiated by a halogen bond-type interaction, leading to the abstraction of a chlorine atom and the formation of a carbanion intermediate.
The energy profile for such transformations can be meticulously mapped out using DFT calculations, providing critical insights into the activation barriers and the stability of intermediates. These calculations help in understanding the kinetics and thermodynamics of the reaction.
Table 1: DFT-Calculated Energy Profile for a Model Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Isolated trichloromethyl pyrimidine and thiophenolate | 0.0 |
| TS1 | Transition state for the chlorine abstraction | +8.5 |
| Intermediate | Carbanion and phenylsulfenyl chloride | -12.2 |
| TS2 | Transition state for the final product formation | +2.1 |
| Products | Dichloromethyl pyrimidine and phenyl disulfide | -35.6 |
| Note: The data presented is for a model system and is intended to be illustrative of the types of calculations performed for trichloromethyl compounds. |
To complement DFT studies and to obtain a more accurate description of electron correlation effects, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) are utilized. These methods are particularly valuable for calculating properties like electrostatic potentials, which are crucial for understanding intermolecular interactions.
MP2 calculations have been performed on a series of trichloromethyl compounds to assess the presence and magnitude of σ-holes on the chlorine atoms. These calculations have demonstrated that the chlorine atoms in a trichloromethyl group, when attached to an electron-withdrawing moiety, can behave as electrophilic centers, a key factor in their reactivity towards nucleophiles. The total electronic energy in such calculations is approximated by the Hartree-Fock energy plus the second-order MP correction (E ≈ EHF + EMP2).
Analysis of Non-Covalent Interactions within Disulfide Frameworks
Non-covalent interactions play a pivotal role in determining the structure, stability, and reactivity of molecules. In the context of phenyl trichloromethyl disulfide, halogen bonding is a particularly significant non-covalent interaction.
A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, along the extension of the bond. In the trichloromethyl group, the electron-withdrawing nature of the moiety to which it is attached can lead to the formation of significant σ-holes on the chlorine atoms.
Computational methods, particularly MP2 calculations of the electrostatic potential, are used to map and quantify these σ-holes. The maximum surface electrostatic potential (Vs,max) is a key descriptor of the magnitude of the σ-hole. A more positive Vs,max indicates a more potent electrophilic center.
Table 2: Calculated Maximum Surface Electrostatic Potential (Vs,max) on Chlorine Atoms in a Model Trichloromethyl Compound
| Computational Method | Basis Set | Vs,max (kcal/mol) |
| MP2 | 6-311+G(d,p) | +25.3 |
| B3LYP | 6-311+G(d,p) | +22.1 |
| Note: The data is for a representative trichloromethyl compound and illustrates the computational approaches used. |
Theoretical studies have shown that halogen bonding is not merely a structural feature but can be a significant driving force in chemical reactions. The interaction between the positive σ-hole on a chlorine atom of the trichloromethyl group and a negatively charged nucleophile, such as a sulfur atom, can stabilize the transition state and lower the activation energy of the reaction.
This halogen bond-type interaction facilitates the abstraction of a chlorine atom, which is a key step in the reduction of the trichloromethyl group. The directionality and strength of the halogen bond can influence the regioselectivity and stereoselectivity of chemical transformations. The role of halogen bonding has been explored in various chemical and biological systems, highlighting its importance in rational drug design and materials science.
Molecular Dynamics and Chemical Simulation Studies
While specific molecular dynamics (MD) simulations for phenyl trichloromethyl disulfide are not extensively documented in the reviewed literature, MD simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of disulfide-containing molecules in condensed phases.
For disulfide-based polymers, classical molecular dynamics has been used to investigate the role of non-covalent interactions, such as hydrogen bonds and π-π stacking, in their macroscopic properties. Such simulations can provide insights into the mobility of molecular chains and the accessibility of the disulfide bonds for chemical reactions.
Theoretical and Computational Investigations of Phenyl Trichloromethyl Disulfide Systems
Dynamic Simulations of Thiolate-Disulfide Exchange Processes in Gas Phase
The thiolate-disulfide exchange is a fundamental reaction in chemistry and biology, governing processes from protein folding to redox signaling. nih.govresearchgate.net While often studied in solution, gas-phase investigations provide a unique view of the intrinsic reaction dynamics, free from solvent effects. Dynamic simulations of these processes for systems like phenyl trichloromethyl disulfide, though not specifically documented in literature, can be understood by analogy to foundational studies on simpler disulfide molecules. nih.govacs.orgacs.org
Direct dynamics trajectory simulations performed on model reactions, such as the exchange between a methylthiolate anion (CH₃S⁻) and dimethyl disulfide (CH₃SSCH₃), offer profound insights into the gas-phase mechanism. nih.govacs.org These computational studies reveal that the reaction does not proceed via a simple, one-step Sₙ2 substitution as is often presumed from solution-phase experiments. nih.govacs.org Instead, the dominant mechanism is an addition-elimination pathway that involves the formation of a transient, hypercoordinate sulfur intermediate. nih.govacs.org
In these simulations, the potential energy surface is typically computed using high-level quantum mechanical methods, such as Density Functional Theory (DFT) with a functional like PBE0 and a basis set such as 6-31+G(d). nih.govacs.orgacs.org The trajectory calculations for the CH₃S⁻ + CH₃SSCH₃ system show that despite the intermediate residing in a very shallow energy well (less than 5 kcal/mol deep), very few reaction trajectories follow a direct Sₙ2 path. nih.govacs.org The majority of reactive events involve the formation of the trisulfide anion intermediate, which can have a surprisingly long lifetime, with some simulations showing it persists for up to 15 picoseconds before dissociating into products. nih.govacs.org
Extrapolating these findings to phenyl trichloromethyl disulfide (C₆H₅SSCCl₃) suggests a similar, yet more complex, scenario. The reaction with an incoming thiolate anion (RS⁻) would be expected to form a hypervalent sulfur intermediate. The stability and lifetime of this intermediate would be significantly influenced by the electronic properties of the phenyl and, particularly, the strongly electron-withdrawing trichloromethyl groups. The trichloromethyl group would likely stabilize the negative charge on the trisulfide intermediate, potentially deepening the potential energy well and influencing the reaction dynamics and product distribution.
Table 4.3.1-1: Comparative Calculated Energies for Stationary Points in Model Thiolate-Disulfide Exchange Reactions (Gas Phase)
This table presents data from a foundational study on a model system, which serves as a basis for understanding the potential reaction of phenyl trichloromethyl disulfide. The energies are relative to the reactants.
| Stationary Point | System: CH₃S⁻ + CH₃SSCH₃ (Energy in kcal/mol) nih.govacs.org | System: HS⁻ + HSSH (Energy in kcal/mol) acs.org |
| Reactants (Ion-Dipole Complex) | 0.0 | 0.0 |
| Transition State (TS) | +1.9 | +3.4 |
| Intermediate (INT) | -2.7 | -8.5 |
| Products (Ion-Dipole Complex) | 0.0 | 0.0 |
Data derived from direct dynamics simulations using the PBE0/6-31+G(d) potential energy surface. acs.org
Table 4.3.1-2: Hypothetical Key Parameters for Dynamic Simulation of Thiolate Exchange with Phenyl Trichloromethyl Disulfide
This table outlines the crucial parameters that would be defined in a theoretical investigation of the title compound, based on established computational methodologies. nih.govescholarship.org
| Parameter | Description | Example Value/Method |
| Computational Method | The quantum mechanical approach used to calculate energies and forces. | Density Functional Theory (DFT) with a functional like M06-2X or ωB97X-D. nih.gov |
| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311+G(d,p) or aug-cc-pVTZ. nih.gov |
| System Model | The specific reactants being simulated. | C₆H₅SSCCl₃ + CH₃S⁻ |
| Simulation Type | The nature of the dynamic calculation. | Ab initio molecular dynamics (AIMD) or quasi-classical trajectory simulations. acs.orgacs.org |
| Sampling Method | The protocol for selecting initial conditions (positions and momenta). | Boltzmann sampling at a defined temperature (e.g., 300 K) at the central transition state. acs.org |
| Environment | The simulated physical state. | Gas Phase. nih.gov |
Advanced Applications and Functionalization of Phenyl Trichloromethyl Disulfide and Its Derivatives
Contributions to Polymer Chemistry and Material Science
The distinct reactivity of the sulfur-sulfur and sulfur-carbon bonds in phenyl trichloromethyl disulfide allows for its application in the controlled synthesis of polymeric materials and the functionalization of surfaces.
Phenyl trichloromethyl disulfide and its derivatives have been investigated as control agents in radical polymerization, functioning as iniferters (initiator-transfer agent-terminator). In this capacity, the disulfide can initiate polymerization and subsequently mediate the growth of polymer chains in a controlled manner. The process relies on the reversible cleavage of the disulfide bond or the carbon-sulfur bond, which allows for the sequential addition of monomer units while minimizing irreversible termination reactions. This control over the polymerization process enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
The general mechanism involves the generation of a reactive radical that initiates polymerization. The growing polymer chain can then react with the disulfide, leading to the formation of a dormant species and a new radical that can initiate another chain. This equilibrium between active and dormant species is the hallmark of controlled radical polymerization.
A key advantage of using iniferters like phenyl trichloromethyl disulfide is the ability to create telechelic polymers, which are polymers with reactive functional groups at their chain ends. These end-functionalized polymers, often termed macroradicals or macro-iniferters, can be isolated and subsequently used to initiate the polymerization of a second monomer.
This sequential polymerization process is a powerful strategy for the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. By first polymerizing one monomer using the disulfide as an iniferter and then introducing a second monomer, a diblock copolymer can be formed. This process can be extended to create triblock or multiblock copolymers with complex architectures and tailored properties.
| Monomer 1 | Initiation/Polymerization | Resulting Structure | Monomer 2 Addition | Final Product |
| Monomer A | With Phenyl Trichloromethyl Disulfide | Macro-iniferter (Polymer A with reactive end group) | Introduction of Monomer B | Block Copolymer (Polymer A - Block - Polymer B) |
The disulfide functionality is a well-established anchor group for the chemisorption of molecules onto noble metal surfaces, particularly gold. Phenyl trichloromethyl disulfide can be used to form self-assembled monolayers (SAMs) on such surfaces. Upon exposure to a gold substrate, the disulfide bond cleaves, and the resulting sulfur atoms form strong gold-sulfur (Au-S) bonds. This process leads to the formation of a dense, ordered monolayer of molecules on the surface.
The presence of the phenyl and trichloromethyl groups allows for further modification and tuning of the surface properties, such as hydrophobicity and reactivity. These functionalized surfaces have applications in areas like biosensing, electronics, and corrosion protection. Furthermore, this same principle is applied to the stabilization of gold nanoparticles, creating monolayer-protected clusters (MPCs). The disulfide adsorbs onto the surface of a gold nanoparticle, preventing aggregation and allowing the nanoparticles to be dispersed in various solvents.
Utility as Reagents in Specialized Organic Synthesis
Beyond polymer and material science, the reactivity of phenyl trichloromethyl disulfide makes it a useful reagent in specific organic transformations.
Phenyl trichloromethyl disulfide can act as an electrophilic sulfur source, enabling the introduction of a phenylthio (-SPh) group into organic molecules. ontosight.ai This process, known as sulfenylation, is a fundamental method for constructing carbon-sulfur (C-S) bonds. The disulfide can react with a variety of nucleophiles, such as enolates, carbanions, and amines, to yield the corresponding sulfenylated products. The trichloromethylsulfenyl group often acts as a leaving group in these transformations. Such reactions are valuable in the synthesis of pharmaceuticals, agrochemicals, and other complex organic targets where the inclusion of a sulfur atom is critical for biological activity or as a synthetic handle for further modifications.
While direct applications in asymmetric transformations are highly specialized, phenyl trichloromethyl disulfide can serve as a foundational reagent for creating more complex chiral disulfides. Chiral disulfides are important in asymmetric synthesis, where they can be used as chiral auxiliaries or ligands for metal-catalyzed reactions.
The synthesis of these chiral molecules would typically involve reacting phenyl trichloromethyl disulfide with a chiral, non-racemic thiol. This reaction would displace one of the sulfur-containing groups to form a new, unsymmetrical, and chiral disulfide. These resulting chiral disulfides can then be employed to induce stereoselectivity in a variety of chemical reactions, influencing the three-dimensional arrangement of atoms in the product.
Bio-Inspired Chemistry and Medicinal Chemistry Applications (Excluding clinical data)
The unique structural characteristics of phenyl trichloromethyl disulfide, featuring a phenyl group, a disulfide linkage, and a trichloromethyl group, suggest potential, albeit underexplored, roles in medicinal chemistry. The electrophilic nature of the sulfur atom attached to the trichloromethyl group could be a key feature for its reactivity.
Design and Synthesis of Disulfide Bond Mimetics in Peptide Science
The disulfide bond is fundamental to the structure and function of many peptides and proteins. dss.go.th The design of mimetics—structures that imitate the biological function of the natural disulfide bond—is a significant area of peptide science. These mimetics aim to improve stability, resistance to reduction, and conformational control.
While direct research employing phenyl trichloromethyl disulfide for creating disulfide bond mimetics is not prominent in the literature, the reactivity of its S-SCCl₃ moiety could theoretically be harnessed. One could envision its reaction with thiol-containing amino acid residues like cysteine to form unsymmetrical disulfides. This could introduce the bulky and electrophilic trichloromethylthio group, potentially influencing peptide conformation and stability. However, the stability of the resulting disulfide bond in a biological environment would be a critical factor to investigate.
General approaches to disulfide bond formation in peptides involve the oxidation of two cysteine thiols. mdpi.com The use of electrophilic sulfur reagents offers an alternative for creating specific disulfide linkages. rsc.org Compounds with a reactive "S-X" group can react with a free thiol to form a disulfide. The trichloromethylthio group could serve as such a reactive partner, but specific studies are lacking.
Integration into Dynamic Combinatorial Chemistry and Molecular Diversity Generation
Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new molecules with desired properties, such as high-affinity ligands for biological targets. nih.gov This method utilizes reversible reactions to generate a library of interconverting compounds. The composition of the library can be influenced by the addition of a template, leading to the amplification of the best-binding library member.
Disulfide exchange is a commonly used reversible reaction in DCC. nih.gov The libraries are typically generated from dithiol building blocks that can reversibly form a variety of cyclic and acyclic oligomers. The introduction of phenyl trichloromethyl disulfide into such a system could, in theory, act as a "capping" agent or a modulator of the library's composition by reacting with the dithiol monomers. Its bulky and electron-withdrawing nature could influence the equilibrium and the types of structures formed.
A patent related to continuous directed evolution mentions N-(trichloromethylthio)-4-cyclohexane-1,2-dicarboximide, a compound with a similar trichloromethylthio moiety, in the context of mutagenesis, which is a key aspect of generating molecular diversity. google.com This suggests that the trichloromethylthio group has been considered in broader chemical biology applications, although not specifically within a DCC framework for phenyl trichloromethyl disulfide.
Research into Linker Design for Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody connected to a potent cytotoxic drug via a chemical linker. researchgate.net The linker is a critical component, as its stability in circulation and its ability to release the drug at the target site are paramount for the ADC's efficacy and safety.
Disulfide-based linkers are a major class of cleavable linkers used in ADCs. They are designed to be stable in the bloodstream but are cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload. The stability of the disulfide bond can be tuned by modifying the steric and electronic environment around it.
Research in ADC linker technology is focused on optimizing the balance between stability and conditional cleavage. researchgate.net This involves exploring a wide range of chemical functionalities to fine-tune the linker's properties. The unique reactivity of the trichloromethylthio group might offer a novel, albeit unproven, avenue for creating highly labile linkers if extreme lability were desired.
Analytical Techniques and Characterization in Phenyl Trichloromethyl Disulfide Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and structural features of phenyl trichloromethyl disulfide. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose, offering detailed insights into the compound's atomic arrangement and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Mechanistic and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of phenyl trichloromethyl disulfide, providing precise information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of phenyl trichloromethyl disulfide in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals corresponding to the protons of the phenyl group. These aromatic protons usually appear as multiplets in the range of δ 7.24–7.7 parts per million (ppm). The integration of these signals corresponds to the five protons of the phenyl ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides more detailed structural information by identifying all unique carbon environments in the molecule. For phenyl trichloromethyl disulfide, the spectrum shows a characteristic signal for the trichloromethyl (-CCl₃) carbon atom at approximately δ 100.6 ppm. The carbon atoms of the phenyl ring resonate at distinct chemical shifts: the carbon atom directly attached to the sulfur (Cβ) appears around δ 134.9 ppm, the ortho-carbons (Cα) at approximately δ 129.7 ppm, the meta-carbons (C₃) at about δ 129.3 ppm, and the para-carbon (C₄) at roughly δ 128.6 ppm .
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for Phenyl Trichloromethyl Disulfide in CDCl₃
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 7.7 (m) | 2H (ortho-protons) |
| 7.4 (m) | 3H (meta- and para-protons) | |
| ¹³C | 134.9 | Cβ (ipso-carbon) |
| 129.7 | Cα (ortho-carbons) | |
| 129.3 | C₃ (meta-carbons) | |
| 128.6 | C₄ (para-carbon) | |
| 100.6 | -CCl₃ |
Note: 'm' denotes a multiplet.
There is no fluorine atom in the chemical structure of phenyl trichloromethyl disulfide, thus ¹⁹F NMR spectroscopy is not applicable for its direct characterization.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. For phenyl trichloromethyl disulfide, mass spectrometry confirms the expected molecular mass and reveals characteristic fragmentation pathways that can be used for its identification. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule, and various fragment ions resulting from the cleavage of the S-S and S-C bonds. Analysis of these fragments helps to piece together the structure of the original molecule researchgate.net.
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the separation and purification of phenyl trichloromethyl disulfide from reaction mixtures and for the assessment of its purity. Techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are routinely employed.
Application of Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to identify the components of a mixture. In the synthesis of phenyl trichloromethyl disulfide, TLC can be used to track the consumption of starting materials (e.g., thiophenol) and the formation of the desired product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product can be observed. The retention factor (Rf) value of the product spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under a given set of conditions (stationary phase, mobile phase, temperature). Visualization of the spots is typically achieved under UV light, especially for aromatic compounds like phenyl trichloromethyl disulfide.
Gas Chromatography (GC) for Product Purity and Yield Assessment
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for assessing the purity of phenyl trichloromethyl disulfide and for quantifying its yield in a reaction. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase in the column and the mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature for a given set of experimental parameters (e.g., column type, temperature program, carrier gas flow rate).
For the analysis of phenyl trichloromethyl disulfide, a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be employed. The purity of the sample can be determined by the relative area of the peak corresponding to phenyl trichloromethyl disulfide in the chromatogram. When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for their definitive identification researchgate.net.
Q & A
Q. What are the established synthetic routes for preparing phenyl trichloromethyl disulfide and its derivatives?
Phenyl trichloromethyl disulfide can be synthesized through chlorination of carbon disulfide to form trichloromethyl sulfide intermediates, as described in industrial-scale protocols . Laboratory methods include modified organomercury reactions, such as the reaction of phenylmercuric bromide with chloroform in tetrahydrofuran at −80°C, yielding phenyl(trichloromethyl)mercury intermediates . Alternative routes involve sodium trichloroacetate under controlled chromatography conditions for purification .
Q. What analytical techniques are recommended for characterizing phenyl trichloromethyl disulfide?
Key techniques include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation (e.g., molecular weight 218.338 g/mol for diphenyl disulfide derivatives) , and gas chromatography (GC) for purity assessment. Safety data sheets (SDS) also emphasize solubility profiling in solvents like DMSO for stability studies .
Q. What safety protocols are essential when handling phenyl trichloromethyl disulfide in laboratory settings?
Required protocols include using fume hoods for volatile reactions, personal protective equipment (PPE) such as nitrile gloves and goggles, and storage at 2–8°C to prevent degradation . SDS documentation must comply with GHS standards, particularly for waste disposal and spill management .
Advanced Research Questions
Q. How does the trichloromethyl group influence the aggregation behavior of related compounds in different solvent environments?
Molecular dynamics (MD) simulations reveal that the trichloromethyl group’s hydrophobicity drives aggregation in explicit solvents (e.g., water), with fC5 values dropping from 100% to 1% when replaced by polar groups like hydroxyl. This highlights its role in balancing solute-solvent interactions .
Q. What mechanisms explain the environmental formation of trichloromethyl-containing compounds like phenyl trichloromethyl disulfide?
Natural formation may involve biotic-abiotic processes, such as enzymatic chlorination or soil-mediated reactions mimicking industrial chlorination. Evidence suggests overlapping mechanisms between synthetic and environmental pathways, though biological contributions require further validation .
Q. How can molecular dynamics simulations inform experimental design for studying phenyl trichloromethyl disulfide interactions?
Triplicate 100 ns MD simulations can predict aggregation propensities by comparing derivatives (e.g., aliphatic vs. aromatic substitutions). For instance, replacing trichloromethyl with alkenyl reduces aggregation from 100% to 26%, guiding solvent selection (explicit vs. implicit) and structural modifications .
Q. What are the key reaction pathways involving phenyl(trichloromethyl)mercury intermediates in organic synthesis?
These intermediates facilitate dichlorocarbene generation via thermal decomposition, enabling cyclopropanation or quinoline synthesis. Modifications, such as refluxing with steroids in benzene, yield functionalized products isolated via preparative TLC .
Q. How do structural modifications to the phenyl trichloromethyl moiety affect biological activity in pesticide formulations?
Substitutions on phenyl rings (e.g., nitro, halogen, methoxy groups) alter fungicidal efficacy by modulating electron-withdrawing/donating effects. Structure-activity relationship (SAR) studies in thiazolidinone derivatives demonstrate meta/para substituents’ impact on bioactivity .
Q. What methodological approaches resolve contradictions between computational predictions and experimental observations in aggregation studies?
Discrepancies between MD simulations (e.g., aggregation in explicit solvents) and experimental data require cross-validation using techniques like dynamic light scattering (DLS) and isothermal titration calorimetry (ITC). Sensitivity analyses of solvent models (explicit/implicit) are critical .
Q. How do solvent polarity and hydrogen bonding capacity affect the stability and reactivity of phenyl trichloromethyl disulfide?
Polar aprotic solvents (e.g., tetrahydrofuran) stabilize the compound during synthesis, while protic solvents (e.g., methanol) may hydrolyze the trichloromethyl group. Solvent choice directly impacts reaction yields and byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
